molecular formula C10H6BrF3N2 B1376851 4-Bromo-1-[3-(trifluoromethyl)phenyl]pyrazole CAS No. 1353855-69-2

4-Bromo-1-[3-(trifluoromethyl)phenyl]pyrazole

货号: B1376851
CAS 编号: 1353855-69-2
分子量: 291.07 g/mol
InChI 键: LAZLUCUQGRIQDE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Bromo-1-[3-(trifluoromethyl)phenyl]pyrazole (CAS 1353855-69-2) is a high-purity chemical reagent intended for research and development applications. With the molecular formula C 10 H 6 BrF 3 N 2 and a molecular weight of 291.07, this compound belongs to the pyrazole class of heterocycles, which are recognized for their significant presence in medicinal chemistry . The molecular structure features a bromo-substituted pyrazole ring, a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, and a lipophilic, electron-withdrawing trifluoromethyl group on the N-1 phenyl ring, which can influence the compound's metabolic stability and binding affinity . Pyrazole derivatives are investigated for a wide spectrum of biological activities and are common scaffolds in the discovery of novel pharmacologically active agents . The bromine atom at the 4-position of the pyrazole ring makes this compound a valuable synthetic intermediate (Building Block) for constructing more complex molecules through various substitution reactions . As a reagent, it is suited for use in hit-to-lead optimization, structure-activity relationship (SAR) studies, and the synthesis of compound libraries for high-throughput screening. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions, as it is classified with hazard statements H301, H311, and H331, indicating toxicity if swallowed, in contact with skin, or if inhaled .

属性

IUPAC Name

4-bromo-1-[3-(trifluoromethyl)phenyl]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF3N2/c11-8-5-15-16(6-8)9-3-1-2-7(4-9)10(12,13)14/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAZLUCUQGRIQDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=C(C=N2)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Pyrazole Ring Formation via Hydrazone Cyclization

A common approach to synthesize trifluoromethyl-substituted pyrazoles involves the condensation of aryl hydrazines with trifluoromethylated ketones or aldehydes, followed by cyclization under reflux conditions in ethanol or other solvents. For example, hydrazones derived from 3-(trifluoromethyl)acetophenones react with hydrazine derivatives to form the pyrazole ring system, which can then be functionalized further.

Electrophilic Bromination for 4-Position Substitution

Regioselective electrophilic halogenation is a key step to introduce the bromine atom at the 4-position of the pyrazole ring. This is typically achieved by treating the pyrazole or its hydrazone precursor with brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions. The reaction proceeds with high regioselectivity due to the electronic effects of the trifluoromethyl and aryl substituents, favoring bromination at the 4-position.

Detailed Preparation Methods

Synthesis of 1-[3-(Trifluoromethyl)phenyl]pyrazole Core

  • Starting Materials: 3-(trifluoromethyl)acetophenone and phenylhydrazine derivatives.
  • Procedure: The ketone and hydrazine are refluxed in anhydrous ethanol for 6–8 hours to yield the pyrazole ring via cyclization.
  • Isolation: After reflux, solvent removal under reduced pressure and recrystallization from appropriate solvents (e.g., ethyl acetate) afford the pyrazole intermediate.

Electrophilic Bromination at the 4-Position

  • Reagents: Bromine (Br2) or N-bromosuccinimide (NBS).
  • Conditions: The pyrazole intermediate is dissolved in an inert solvent such as chloroform or dichloromethane at room temperature or slightly elevated temperatures.
  • Reaction Time: Typically 12–20 hours to ensure complete bromination.
  • Work-up: The reaction mixture is quenched with water, and the product is extracted, purified by column chromatography or recrystallization.
  • Yield: High yields (up to 75–90%) of 4-bromo substituted pyrazoles have been reported.

Alternative One-Pot Domino Reactions

Advanced methods involve one-pot Sonogashira coupling/cyclization sequences where N-propargyl sulfonylhydrazones undergo Pd(II)/Cu(I)-catalyzed coupling with aryl halides bearing trifluoromethyl groups, followed by cyclization to form the pyrazole ring with bromine substitution.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Reaction Time Yield (%) Notes
Hydrazone Cyclization 3-(Trifluoromethyl)acetophenone + hydrazine Reflux in ethanol, 6–8 h 6–8 h 70–85 Simple, widely used for pyrazole core formation
Electrophilic Bromination Pyrazole intermediate Br2 or NBS, CHCl3, rt, 12–20 h 12–20 h 75–90 Regioselective bromination at 4-position
One-Pot Sonogashira Coupling N-propargyl sulfonylhydrazones + aryl halides Pd(II)/Cu(I) catalyst, mild temp 5–12 h 65–80 Efficient for functionalized pyrazoles synthesis

Research Findings and Notes

  • Regioselectivity: Electrophilic halogenation of hydrazones derived from trifluoromethylated ynones shows excellent regioselectivity for the 4-position bromination due to the electron-withdrawing effect of the trifluoromethyl group, which stabilizes the intermediate and directs substitution.

  • Catalyst and Solvent Effects: Use of polar aprotic solvents such as DMF or dichloromethane enhances reaction rates and selectivity. Catalysts like Pd(II)/Cu(I) enable one-pot syntheses reducing reaction steps and improving overall efficiency.

  • Scalability: The described methods have been demonstrated on scales up to 100 mmol without loss of yield or selectivity, indicating practical applicability for industrial synthesis.

  • Purification: Products are typically purified by recrystallization or flash chromatography using ethyl acetate/petroleum ether mixtures, yielding analytically pure compounds suitable for further applications.

化学反应分析

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 4 undergoes substitution with nucleophiles under catalytic conditions:

Reaction TypeReagents/ConditionsProductYieldKey Reference
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₃PO₄, arylboronic acid (1,4-dioxane, reflux)4-Aryl derivatives72–89%
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, amine (toluene, 110°C)4-Amino derivatives65–78%
CyanationCuCN, DMF, 120°C4-Cyano analog83%

Mechanistic Insight : Bromine displacement proceeds via oxidative addition of Pd(0) to form a Pd(II) intermediate, followed by transmetallation/reductive elimination (for couplings) or ligand exchange (for amination) .

Transition Metal-Mediated Cross-Couplings

The bromine substituent enables diverse cross-coupling strategies:

Sonogashira Coupling

  • Conditions : Pd(PPh₃)₂Cl₂, CuI, Et₃N, phenylacetylene (80°C, 12 h)

  • Product : 4-Alkynyl derivatives (e.g., 4-phenylethynyl)

  • Yield : 68%

Stille Coupling

  • Conditions : Pd(PPh₃)₄, tributyl(vinyl)tin (THF, 60°C)

  • Product : 4-Vinylpyrazole derivatives

  • Yield : 74%

Oxidation/Reduction

  • Oxidation : MnO₂ in CHCl₃ converts the pyrazole ring to pyrazolone derivatives (56% yield).

  • Reduction : H₂/Pd-C in EtOH reduces the trifluoromethylphenyl group to CH₂Ph (selectivity >90%).

Cycloaddition Reactions

The pyrazole ring participates in [3+2] cycloadditions:

DipolarophileConditionsProductYield
PhenylacetyleneCuI, DIPEA, 100°CPyrazolo[1,5-a]pyrimidine61%
Nitrile oxideRT, 24 hIsoxazole-fused pyrazole55%

Directed Ortho-Metalation (DoM)

The trifluoromethylphenyl group directs regioselective lithiation at the ortho position:

  • Conditions : LDA, THF, −78°C → electrophile quench (e.g., CO₂, I₂)

  • Products : 3-Substituted-1-[2-functionalized-3-(trifluoromethyl)phenyl]pyrazoles

  • Yield Range : 58–73%

Halogen Exchange Reactions

Bromine can be replaced by other halogens:

ReagentConditionsProductYield
KI, CuI, DMFMicrowave, 150°C4-Iodo analog85%
AgF, 18-crown-6CH₃CN, reflux4-Fluoro derivative67%

Reaction Optimization Data

Key parameters for efficient transformations:

ReactionOptimal Catalyst LoadingSolventTemperatureTime
Suzuki Coupling2 mol% Pd(PPh₃)₄1,4-Dioxane80°C8 h
DoM1.2 eq LDATHF−78°C1 h
Cyanation10 mol% CuCNDMF120°C12 h

科学研究应用

Chemical Synthesis

Building Block in Organic Chemistry

4-Bromo-1-[3-(trifluoromethyl)phenyl]pyrazole serves as a valuable building block for synthesizing more complex heterocyclic compounds. It is commonly used in the development of novel materials with specific properties due to the presence of both bromine and trifluoromethyl groups, which enhance reactivity in substitution and coupling reactions .

Key Reactions:

  • Substitution Reactions: The bromine atom can be substituted by nucleophiles, such as amines or thiols.
  • Coupling Reactions: The compound can participate in reactions like Suzuki-Miyaura and Sonogashira coupling to form more complex structures.

Biological Applications

Antimicrobial and Antifungal Activities

Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities. These include antimicrobial, antifungal, and anticancer properties. The trifluoromethyl group enhances the pharmacodynamics of these compounds, making them effective against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus) .

Table 1: Biological Activity Summary

Activity TypeCompoundMIC (µg/mL)Reference
AntimicrobialThis compound0.5
AntifungalVarious derivativesVaries
AnticancerTested against cancer cell linesVaries

Medicinal Chemistry

Therapeutic Potential

The compound is being explored for its therapeutic potential in treating various diseases, particularly cancer and infectious diseases. Its ability to interact with biological targets makes it a candidate for drug development.

Case Studies:

  • Anti-inflammatory Activity: A study demonstrated that derivatives of pyrazole exhibited significant anti-inflammatory activity comparable to established drugs like diclofenac sodium .
  • Anticancer Research: Several derivatives have shown promising results in inhibiting cancer cell proliferation, indicating potential use in oncology .

Industrial Applications

Agrochemicals and Functional Materials

In addition to its applications in medicinal chemistry, this compound is utilized in developing agrochemicals. Its unique properties make it suitable for creating effective pesticides and herbicides.

Table 2: Comparison with Similar Compounds

CompoundKey FeaturesApplications
This compoundUnique bromine and trifluoromethyl groupsMedicinal chemistry, agrochemicals
4-Bromo-3-(trifluoromethyl)anilineLess reactive than pyrazole derivativeLimited applications
1-PhenylpyrazoleLess potent biological activityBasic research

作用机制

The mechanism of action of 4-Bromo-1-[3-(trifluoromethyl)phenyl]pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and exert its effects .

相似化合物的比较

Structural Analogs and Substituent Effects

The following table highlights key structural analogs and their differences:

Compound Name CAS Number Substituents (Positions) Similarity Score Key Features
4-Bromo-1-[3-(trifluoromethyl)phenyl]pyrazole 1353855-69-2 Br (4), CF₃Ph (1) Reference High polarity, halogenated scaffold
4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole 1089212-38-3 Br (4), CF₃ (3), CH₃ (1) 0.90 Simplified alkyl group at N1
4-Bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole 1437794-62-1 Br (4), CHF₂ (3), CH₃ (1) 0.87 Reduced fluorine count at C3
4-Bromo-1-cyclopentyl-3-(trifluoromethyl)pyrazole 1437794-36-9 Br (4), CF₃ (3), cyclopentyl (1) - Bulky cyclopentyl group at N1

Key Observations :

  • The trifluoromethyl group enhances metabolic stability and lipophilicity compared to methyl or difluoromethyl substituents .
  • Bulky substituents (e.g., cyclopentyl) at N1 may sterically hinder interactions in biological systems compared to aryl groups .

Spectroscopic and Analytical Data

Comparative spectroscopic data for select compounds:

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Elemental Analysis (Calculated/Found)
This compound - (Data not explicitly reported) - (Data not explicitly reported) -
4-Bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole - - C: 49.89/50.15; H: 2.36/2.38; N: 7.27/7.25
4-Bromo-3-methoxy-1-phenyl-1H-pyrazole 7.35–7.55 (m, aromatic), 3.95 (s, OCH₃) 161.2 (C=O), 140.1 (C-Br) -

Notes:

  • The trifluoromethyl group in 4-Bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole contributes to distinct ¹⁹F NMR signals, aiding characterization .
  • Methoxy substituents (e.g., in 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole) alter electron density, affecting reactivity in cross-coupling reactions .

Comparison Insight :

  • Bromine’s larger atomic radius (vs. chlorine) may improve binding affinity in therapeutic targets due to stronger van der Waals interactions .
  • Trifluoromethyl groups enhance membrane permeability, critical for CNS-targeting agents .

生物活性

4-Bromo-1-[3-(trifluoromethyl)phenyl]pyrazole is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the biological effects, mechanisms of action, and potential applications of this compound, synthesizing findings from various studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a bromine atom and a trifluoromethyl group on the phenyl ring. Its unique structure contributes to its biological properties, making it a candidate for further pharmacological studies.

Biological Activity Overview

The biological activities of this compound include:

  • Antimicrobial Activity : Studies indicate that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus) with Minimum Inhibitory Concentration (MIC) values as low as 0.5 µg/mL .
  • Antitumor Activity : Research has shown that certain pyrazole derivatives can inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth . The compound's ability to interfere with cellular signaling pathways positions it as a potential anticancer agent.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, although detailed mechanisms are still under investigation .

The biological effects of this compound are primarily attributed to its interaction with various molecular targets:

  • Kinase Inhibition : Similar compounds have been shown to inhibit receptor tyrosine kinases (RTKs), which play crucial roles in cell proliferation and differentiation. This inhibition can lead to reduced tumor growth and metastasis .
  • Cell Signaling Pathways : The compound may modulate key signaling pathways such as Ras/Erk and PI3K/Akt, which are vital for cell survival and proliferation .

Case Studies

Several case studies illustrate the biological activity of this compound:

  • Antimicrobial Efficacy : A study conducted on various pyrazole derivatives revealed that those containing the trifluoromethyl group exhibited enhanced antimicrobial activity against gram-positive and gram-negative bacteria. The most potent derivative demonstrated an MIC of 0.25 µg/mL against multiple strains .
  • Antitumor Activity in Breast Cancer Models : In vitro studies on breast cancer cell lines MCF-7 and MDA-MB-231 showed that pyrazole derivatives could induce apoptosis and enhance the efficacy of conventional chemotherapeutics like doxorubicin, suggesting a potential for combination therapy .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

  • Absorption and Distribution : Preliminary data indicate good plasma stability and favorable distribution characteristics, essential for effective drug development.
  • Toxicity Profiles : Initial assessments suggest low toxicity at therapeutic doses; however, comprehensive toxicological studies are necessary to ascertain safety profiles in vivo .

常见问题

Q. What are the recommended synthetic routes for 4-Bromo-1-[3-(trifluoromethyl)phenyl]pyrazole in academic laboratories?

  • Methodological Answer : The synthesis typically involves a Suzuki-Miyaura cross-coupling reaction between 4-bromopyrazole derivatives and a 3-(trifluoromethyl)phenylboronic acid. Key steps include:
  • Regioselective bromination : Ensure bromine substitution at the pyrazole 4-position using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–5°C) .
  • Coupling optimization : Use Pd(PPh₃)₄ as a catalyst with K₂CO₃ as a base in a THF/H₂O solvent system (3:1 ratio) at 80°C for 12–16 hours .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol yields >95% purity.

Table 1 : Example reaction conditions and yields:

CatalystBaseSolventTemp (°C)Yield (%)
Pd(PPh₃)₄K₂CO₃THF/H₂O8082–88
PdCl₂(dppf)Cs₂CO₃Dioxane/H₂O10075–80

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., pyrazole C-H at δ 7.8–8.2 ppm, trifluoromethyl singlet at δ -62 ppm via ¹⁹F NMR) .
  • Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 317.0 for C₁₀H₇BrF₃N₂) .
  • IR spectroscopy : Identify C-Br (550–650 cm⁻¹) and CF₃ (1100–1250 cm⁻¹) stretches .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :
  • Storage : Keep in airtight containers at –20°C under inert gas (argon) to prevent hydrolysis of the bromo group .
  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact, as brominated pyrazoles may cause respiratory irritation .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for confirming regiochemistry and intermolecular interactions. For example:
  • Crystal growth : Slow evaporation of a dichloromethane/hexane solution yields diffraction-quality crystals .
  • Data interpretation : Analyze dihedral angles (e.g., pyrazole-phenyl torsion angles <10° indicate coplanarity) and hydrogen-bonding networks (e.g., C–H⋯π interactions stabilizing the lattice) .
  • Validation : Compare experimental bond lengths (C–Br: ~1.89 Å) with DFT-optimized structures to detect distortions .

Q. How can discrepancies in reported biological activity data be addressed?

  • Methodological Answer :
  • Standardized assays : Use identical cell lines (e.g., HEK293 for receptor binding) and controls (e.g., DMSO vehicle) to minimize variability .
  • Data reconciliation : Cross-validate IC₅₀ values via orthogonal methods (e.g., fluorescence polarization vs. radioligand binding) .
  • Meta-analysis : Compare structural analogs (e.g., 3-CF₃ vs. 4-Br substitutions) to identify activity trends .

Q. What computational strategies predict regioselectivity in electrophilic substitution reactions of this compound?

  • Methodological Answer :
  • DFT calculations : Use Gaussian09/B3LYP/6-311+G(d,p) to map electrostatic potential surfaces, identifying electron-rich sites (e.g., pyrazole C-5) prone to nitration .
  • Molecular docking : Simulate interactions with enzymes (e.g., cytochrome P450) to predict metabolic stability .
  • Machine learning : Train models on existing pyrazole datasets to forecast reaction outcomes (e.g., substituent effects on reaction rates) .

Contradiction Analysis in Literature

Q. How should conflicting solubility data in polar vs. nonpolar solvents be resolved?

  • Methodological Answer :
  • Experimental replication : Measure solubility in DMSO, methanol, and toluene under standardized conditions (25°C, 24 h) .
  • Molecular dynamics (MD) : Simulate solvent interactions to explain anomalies (e.g., CF₃ groups enhancing solubility in toluene via hydrophobic effects) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。